2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Introduction of different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which may exhibit different biological activities and properties .
Scientific Research Applications
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives
- 1-(7-chloro-4-oxo/-2-phenylquinazoline-3(4H-yl)) substituted urea derivatives
Uniqueness
Compared to similar compounds, 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one exhibits unique structural features, such as the presence of both chloro and fluoro substituents, which may enhance its biological activity and specificity. Its unique combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C28H19ClFN5O |
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Molecular Weight |
495.9 g/mol |
IUPAC Name |
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C28H19ClFN5O/c29-19-8-11-23-21(14-19)26(17-4-2-1-3-5-17)34-28(32-23)35-27-31-15-22-24(33-27)12-18(13-25(22)36)16-6-9-20(30)10-7-16/h1-11,14-15,18H,12-13H2,(H,31,32,33,34,35) |
InChI Key |
NYVUNSZFQDPBLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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